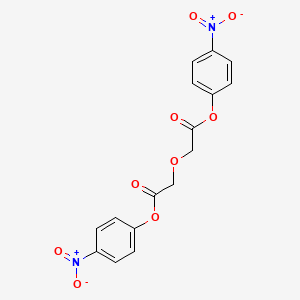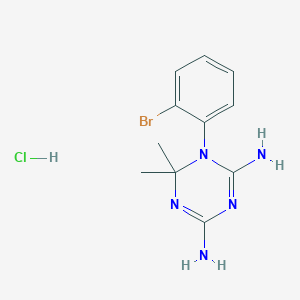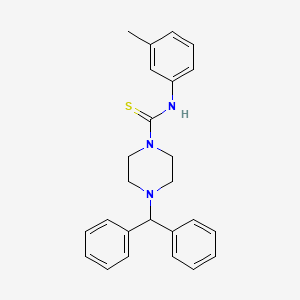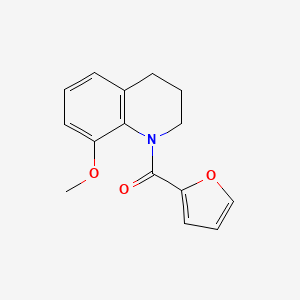![molecular formula C21H17ClN2O4 B4959018 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)
1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-Allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and the replication of certain viruses. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility as a building block for the synthesis of novel materials and as a catalyst for various organic reactions. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the research on 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is the development of more efficient synthesis methods that can overcome the limitations of the current method. Another possible direction is the exploration of the potential applications of this compound in the fields of materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with ethyl acetoacetate and allyl bromide in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
1-Allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In catalysis, it has been used as a catalyst for various organic reactions.
Propriétés
IUPAC Name |
(5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-2-11-24-20(26)17(19(25)23-21(24)27)12-15-5-3-4-6-18(15)28-13-14-7-9-16(22)10-8-14/h2-10,12H,1,11,13H2,(H,23,25,27)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVFVFLAVUCJP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)

![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)

![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)



![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)